![molecular formula C16H14F3NO3 B6384718 5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-trifluoromethoxyphenol, 95% CAS No. 1261889-34-2](/img/structure/B6384718.png)
5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-trifluoromethoxyphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-trifluoromethoxyphenol, 95% (5-DMC) is a synthetic compound with a wide range of applications in scientific research. It is a white crystalline solid with a melting point of 78-80°C and a boiling point of 184-186°C. 5-DMC is a derivative of phenolic compounds and is widely used in the synthesis of organic compounds, pharmaceuticals, and other materials. It has also been used in the synthesis of various derivatives of phenols and other compounds.
Mechanism of Action
The mechanism of action of 5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-trifluoromethoxyphenol, 95% is not fully understood. It is believed to act as a proton donor and a Lewis acid, which can facilitate the formation of a variety of organic compounds. It is also thought to act as a catalyst in certain reactions, and has been used in the synthesis of pharmaceuticals, organic compounds, and other materials.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-trifluoromethoxyphenol, 95% are not fully understood. It is believed to have a variety of effects on the body, including the inhibition of certain enzymes and the modulation of cell signaling pathways. It has been found to have anti-inflammatory and anti-oxidant properties. It has also been found to have antifungal, antiviral, and anti-cancer properties.
Advantages and Limitations for Lab Experiments
The primary advantage of 5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-trifluoromethoxyphenol, 95% is its high yield in synthesis reactions. It is also relatively easy to synthesize and is relatively stable in aqueous solutions. The primary limitation of 5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-trifluoromethoxyphenol, 95% is its potential toxicity. It has been found to be toxic to certain types of cells, and should be handled with caution.
Future Directions
There are a number of potential future directions for 5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-trifluoromethoxyphenol, 95%. These include further research into its biochemical and physiological effects, as well as its potential uses in the synthesis of pharmaceuticals, organic compounds, and other materials. Additionally, further research into its toxicity and the potential for its use in drug delivery systems could be explored. Finally, further research into its potential applications in the fields of nanotechnology and biotechnology should be considered.
Synthesis Methods
The synthesis of 5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-trifluoromethoxyphenol, 95% is carried out using a variety of methods. The most common method is the reaction of a phenol with an amine in the presence of a base. The reaction is typically carried out in an aqueous solution at room temperature. The reaction produces a white crystalline solid which can be isolated by filtration or recrystallization. The yield of the reaction is usually high, typically between 90-95%.
Scientific Research Applications
The primary application of 5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-trifluoromethoxyphenol, 95% is in scientific research. It has been used in the synthesis of various derivatives of phenols and other compounds. It is also used in the synthesis of pharmaceuticals, organic compounds, and other materials. 5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-trifluoromethoxyphenol, 95% has been used in the synthesis of a variety of compounds, including drugs, cosmetics, and food additives. It has also been used in the synthesis of polymers and other materials.
properties
IUPAC Name |
3-[3-hydroxy-5-(trifluoromethoxy)phenyl]-N,N-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NO3/c1-20(2)15(22)11-5-3-4-10(6-11)12-7-13(21)9-14(8-12)23-16(17,18)19/h3-9,21H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AITOWDMJHJNTGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)OC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80686705 |
Source


|
| Record name | 3'-Hydroxy-N,N-dimethyl-5'-(trifluoromethoxy)[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80686705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-trifluoromethoxyphenol | |
CAS RN |
1261889-34-2 |
Source


|
| Record name | 3'-Hydroxy-N,N-dimethyl-5'-(trifluoromethoxy)[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80686705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



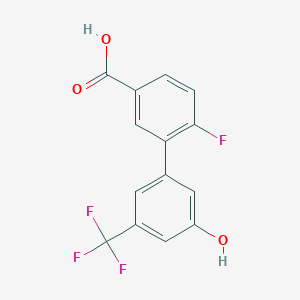
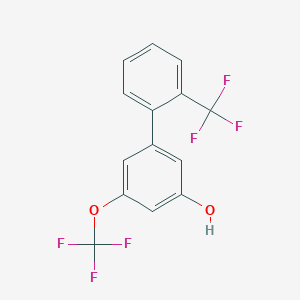
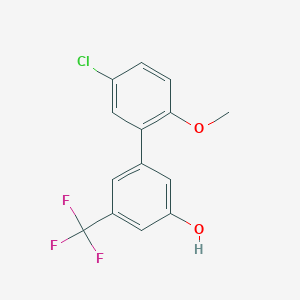
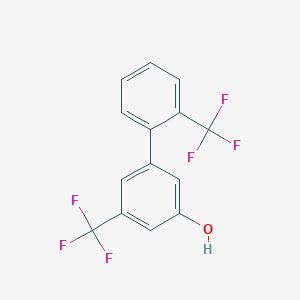
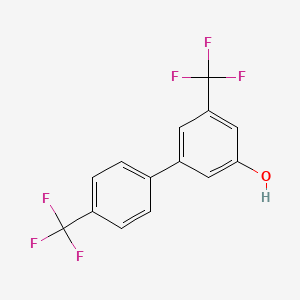
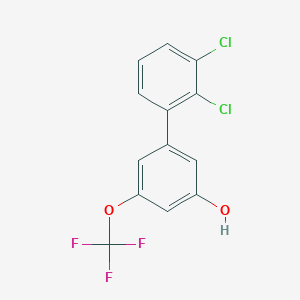

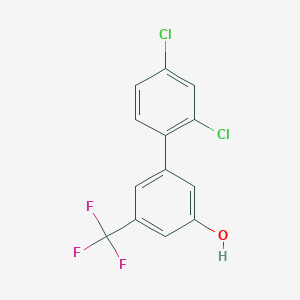

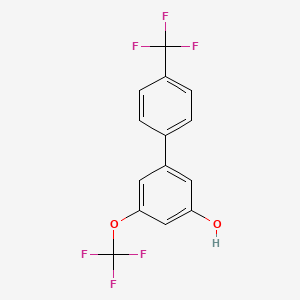

![5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6384722.png)